molecular formula C11H9ClN2O2S B14920130 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol

2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol

Cat. No.: B14920130
M. Wt: 268.72 g/mol
InChI Key: DSJYNPLTSJKLJG-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorobenzylsulfanyl group at the 2-position and hydroxyl groups at the 4 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol typically involves the reaction of 2-chlorobenzyl chloride with a pyrimidine derivative containing thiol groups. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)sulfanyl]-4,6-pyrimidinediamine
  • 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine

Uniqueness

2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol is unique due to the presence of hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. These hydroxyl groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds that lack these functional groups.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16)

InChI Key

DSJYNPLTSJKLJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)O)Cl

Origin of Product

United States

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